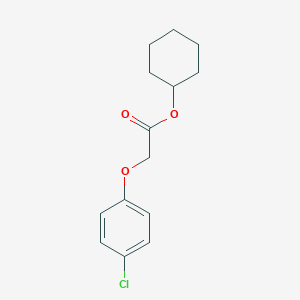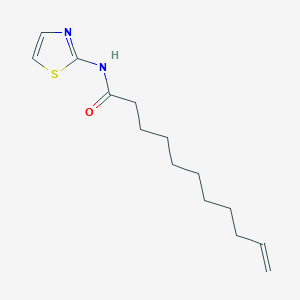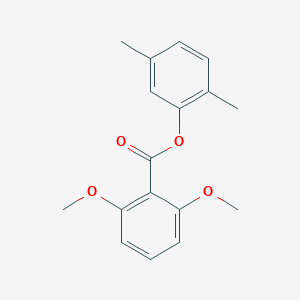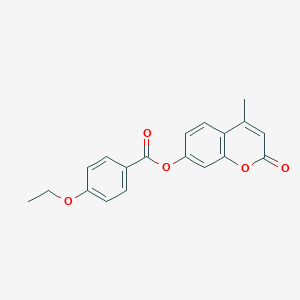![molecular formula C19H22ClNO2 B311521 N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B311521.png)
N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl group and an isopropyl-substituted phenoxy group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-isopropyl-5-methylphenol with an appropriate halogenating agent.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride to form the corresponding acetamide.
Substitution Reaction: Finally, the acetamide is reacted with 3-chloro-2-methyl aniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial setup and the desired scale of production.
化学反応の分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted acetamides.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential pharmaceutical applications.
Medicine: It could be investigated for its potential as a drug candidate or as a lead compound in drug discovery.
Industry: The compound might find use in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(3-Chloro-2-methyl-phenyl)-acetamide: Lacks the phenoxy group, which may result in different chemical and biological properties.
2-(2-Isopropyl-5-methyl-phenoxy)-acetamide: Lacks the chloro-substituted phenyl group, which could affect its reactivity and applications.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to the presence of both chloro and phenoxy substituents, which can influence its chemical reactivity and potential applications. The combination of these groups may impart specific properties that are not observed in similar compounds.
特性
分子式 |
C19H22ClNO2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H22ClNO2/c1-12(2)15-9-8-13(3)10-18(15)23-11-19(22)21-17-7-5-6-16(20)14(17)4/h5-10,12H,11H2,1-4H3,(H,21,22) |
InChIキー |
UGYLDUALBGAKJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(3-Oxo-1-{4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311452.png)

![N~2~,N~6~-bis[4-(diethylamino)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B311455.png)

![2-Methyl-4-(1-{3-methyl-4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311461.png)

